Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate
CAS No.: 113048-68-3
Cat. No.: VC0049646
Molecular Formula: C12H11F3O2
Molecular Weight: 244.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113048-68-3 |
|---|---|
| Molecular Formula | C12H11F3O2 |
| Molecular Weight | 244.21 |
| IUPAC Name | ethyl (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate |
| Standard InChI | InChI=1S/C12H11F3O2/c1-2-17-11(16)7-6-9-4-3-5-10(8-9)12(13,14)15/h3-8H,2H2,1H3/b7-6+ |
| SMILES | CCOC(=O)C=CC1=CC(=CC=C1)C(F)(F)F |
Introduction
Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate is an organic compound characterized by its unique structural features, including a trifluoromethyl group and an acrylate ester moiety. This compound has gained significant attention in various fields of chemistry due to its potential applications in organic synthesis, medicinal chemistry, and material science. The presence of the trifluoromethyl group enhances its reactivity and biological activity, making it a subject of interest in drug development and chemical research.
Synthesis Methods
The synthesis of Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate typically involves the esterification of 3-(3-trifluoromethylphenyl)acrylic acid with ethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to yield the desired ester .
Synthesis Steps
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Preparation of 3-(3-trifluoromethylphenyl)acrylic acid: This involves the synthesis of the acrylic acid precursor, which can be achieved through various methods, including the reaction of 3-trifluoromethylbenzaldehyde with malonic acid in the presence of a base.
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Esterification: The acrylic acid is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Chemical Reactions and Applications
Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate can undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, oxidation, and reduction. These reactions are facilitated by the presence of the double bond in the acrylate moiety and the trifluoromethyl group, which enhances the compound's reactivity.
Types of Reactions
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Nucleophilic Substitution: The compound can react with nucleophiles such as amines or thiols to form substituted derivatives.
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Electrophilic Addition: The double bond can participate in electrophilic addition reactions with halogens or hydrogen halides.
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Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to yield saturated esters.
Applications
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Organic Synthesis: It serves as a building block in the synthesis of complex molecules with potential pharmaceutical applications.
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Medicinal Chemistry: Derivatives of this compound have been investigated for their biological activities, including antimicrobial and anticancer properties.
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Material Science: Its unique structural features make it suitable for applications in material science.
Research Findings and Biological Activities
Research indicates that compounds with similar structures to Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate have been explored for their potential biological activities. These include interactions with kinase signaling pathways, which can influence cellular processes such as cell growth, differentiation, and apoptosis.
Biological Activities Table
| Activity | Description |
|---|---|
| Anticancer Properties | Derivatives have shown activity against various cancer cell lines. |
| Antimicrobial Activity | Compounds related to this compound exhibit efficacy in inhibiting bacterial growth. |
| Kinase Modulation | Potential to influence kinase signaling pathways, affecting cell proliferation and survival. |
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